

Application Notes: Measuring Lipid ROS in Ferroptosis Induced by FIN56

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Compound of Interest

Compound Name: *Ferroptosis inducer-5*

Cat. No.: *B15585173*

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death mechanisms like apoptosis and is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[2][3] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[4] The small molecule "**Ferroptosis inducer-5**" (FIN56) is a specific and potent inducer of ferroptosis, making it a critical tool for studying this cell death pathway.[5] FIN56 triggers ferroptosis through a dual mechanism: it promotes the degradation of GPX4 and reduces the abundance of the antioxidant Coenzyme Q10 (CoQ10) by activating the enzyme squalene synthase (SQS).[6][7] Consequently, a central hallmark of FIN56-induced ferroptosis is the massive accumulation of lipid peroxides.[3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure lipid ROS levels in cells following treatment with FIN56.

Mechanism of FIN56-Induced Ferroptosis

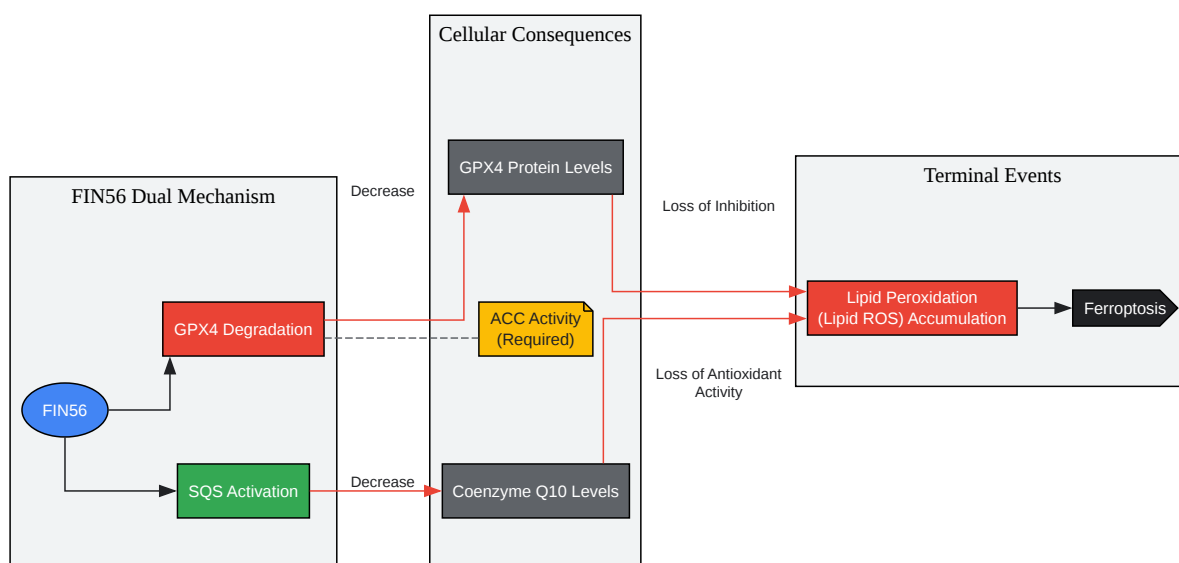
FIN56 initiates ferroptosis via two distinct but converging pathways:

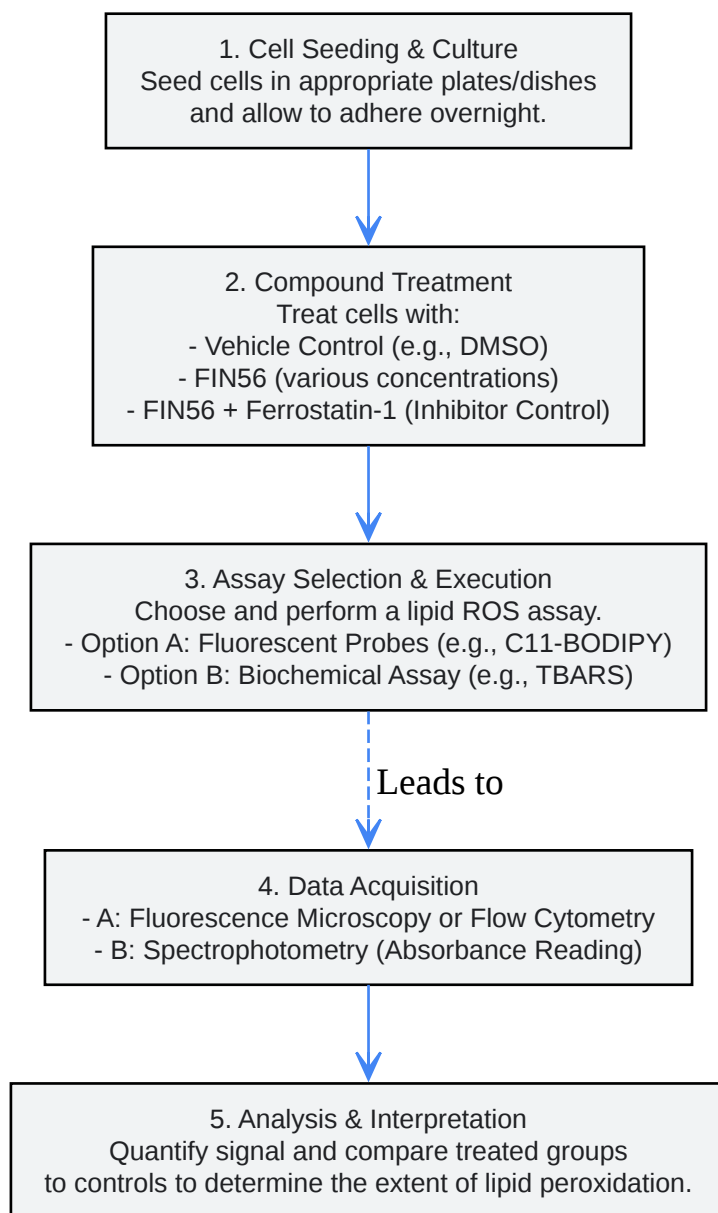
- **GPX4 Degradation:** FIN56 promotes the degradation of the GPX4 protein.[8] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC).[6][9] The loss of GPX4

compromises the cell's ability to repair and neutralize lipid peroxides, leading to their accumulation.

- Coenzyme Q10 Depletion: FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[7][8] This activation depletes the pool of farnesyl pyrophosphate (FPP), a precursor for the synthesis of the potent lipid-soluble antioxidant Coenzyme Q10.[6] The reduction in CoQ10 further sensitizes the cell to oxidative damage.

Both pathways culminate in unchecked lipid peroxidation, membrane damage, and ultimately, cell death by ferroptosis.





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